Glycyl-L-lysine: A Comprehensive Technical Guide
Glycyl-L-lysine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-lysine is a dipeptide composed of the amino acids glycine and L-lysine. As a fundamental building block of proteins, it plays a role in various biological processes. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and characterization of glycyl-L-lysine. Furthermore, it explores its biological significance, primarily through the functions of its constituent amino acids following hydrolysis. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and related scientific disciplines.
Chemical Structure and Properties
Glycyl-L-lysine, systematically named (2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid, is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the α-amino group of L-lysine.
Chemical Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O₃ | PubChem[1] |
| Molecular Weight | 203.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 203.12699141 Da | PubChem[1] |
| Predicted Water Solubility | 16.8 g/L | FooDB[2] |
| Predicted logP | -3.4 | FooDB[2] |
| pKa (Strongest Acidic) | ~3.8 (Predicted) | FooDB[2] |
| pKa (Strongest Basic) | ~10.21 (Predicted) | FooDB[2] |
| Isoelectric Point (pI) | Calculated to be basic | Inferred from pKa values |
| Appearance | White to off-white solid (Expected) | Inferred |
Synthesis of Glycyl-L-lysine
The synthesis of glycyl-L-lysine can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Both approaches rely on the protection of reactive functional groups to ensure specific peptide bond formation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a streamlined and efficient method for producing peptides. The following is a representative protocol for the synthesis of glycyl-L-lysine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
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Fmoc-L-lysine(Boc)-Wang resin
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Fmoc-glycine
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Piperidine solution (20% in DMF)
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N,N'-Diisopropylcarbodiimide (DIC)
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Hydroxybenzotriazole (HOBt)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-L-lysine(Boc)-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the lysine. Wash the resin thoroughly with DMF and DCM.
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Glycine Coupling:
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Activate Fmoc-glycine (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
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Add the activated glycine solution to the deprotected resin and agitate for 2 hours.
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Monitor the coupling reaction using a Kaiser test.
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Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.
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Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Solution-Phase Synthesis
Solution-phase synthesis is a classical method that is also suitable for the production of dipeptides.
Materials:
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N-α-Fmoc-glycine
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L-lysine(ε-Boc)-methyl ester hydrochloride
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Coupling reagents (e.g., DCC/HOBt or HATU)
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Organic solvents (e.g., DCM, DMF)
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Piperidine
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Aqueous acid and base for workup (e.g., HCl, NaHCO₃)
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Reagents for deprotection (e.g., LiOH for saponification, TFA for Boc removal)
Procedure:
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Coupling: Couple N-α-Fmoc-glycine with L-lysine(ε-Boc)-methyl ester in an organic solvent using a suitable coupling reagent.
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Workup and Purification: Purify the protected dipeptide ester by extraction and chromatography.
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Fmoc Deprotection: Remove the N-terminal Fmoc group using piperidine.
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Saponification: Hydrolyze the methyl ester to the free carboxylate using a base like lithium hydroxide.
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Boc Deprotection: Remove the ε-Boc protecting group from the lysine side chain using TFA.
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Purification: Purify the final glycyl-L-lysine product, typically by recrystallization or chromatography.
Characterization of Glycyl-L-lysine
The identity and purity of synthesized glycyl-L-lysine are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of peptides. The following is a general protocol for NMR analysis.
Experimental Protocol:
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Sample Preparation: Dissolve a small amount of the purified peptide in a suitable deuterated solvent, such as D₂O.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Spectral Interpretation: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the glycyl-L-lysine molecule. The expected ¹H NMR spectrum would show signals for the α-protons of both glycine and lysine, as well as the methylene protons of the lysine side chain. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons, α-carbons, and the carbons of the lysine side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and sequence of peptides.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).
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Data Acquisition: Acquire the mass spectrum of the intact peptide to confirm its molecular weight.
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Tandem Mass Spectrometry (MS/MS): Select the parent ion of glycyl-L-lysine and subject it to fragmentation. The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence. A characteristic fragmentation for lysine-containing peptides involves the loss of the ε-amino group.
Biological Significance
The biological effects of orally administered or systemically available glycyl-L-lysine are predominantly attributed to its constituent amino acids, glycine and L-lysine, following rapid hydrolysis by peptidases in the intestines and bloodstream.[3] While research on the specific signaling activities of the intact dipeptide is limited, the well-established roles of glycine and lysine provide a strong indication of its physiological impact.
Role of Constituent Amino Acids
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L-lysine: An essential amino acid, lysine is crucial for protein synthesis, calcium absorption, and the production of carnitine, which is vital for fatty acid metabolism. It also plays a role in the formation of collagen and has been investigated for its potential antiviral properties.[4]
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Glycine: Although the simplest amino acid, glycine is involved in a wide array of biological functions. It acts as a neurotransmitter in the central nervous system and is a key component of important biomolecules such as glutathione, a major antioxidant.[5]
Dipeptide Transport
Glycyl-L-lysine, like other small peptides, is absorbed in the small intestine via peptide transporters such as PepT1. This transport is an active process, allowing for efficient uptake of di- and tripeptides from the diet.[3]
Potential Signaling Pathways
While direct evidence for glycyl-L-lysine as a signaling molecule is scarce, the biological activities of its components and related peptides suggest potential areas of influence.[5] For instance, the release of lysine upon hydrolysis could impact the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[3]
Visualizations
Experimental Workflow: Solid-Phase Synthesis of Glycyl-L-lysine
Caption: A flowchart illustrating the key steps in the solid-phase synthesis of Glycyl-L-lysine.
Logical Relationship: Biological Fate of Glycyl-L-lysine
Caption: The metabolic pathway of Glycyl-L-lysine, from uptake to its biological effects.
Conclusion
Glycyl-L-lysine is a dipeptide of significant interest due to the fundamental biological roles of its constituent amino acids. This guide has provided a comprehensive overview of its chemical structure, properties, and methods for its synthesis and characterization. While the direct biological activities of the intact dipeptide remain an area for further investigation, its role as a source of glycine and lysine upon hydrolysis is well-understood. The experimental protocols and structured data presented herein serve as a valuable resource for researchers and professionals working with this and similar peptides.
